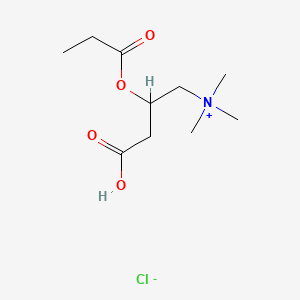

(+/-)-Propionylcarnitine chloride

Vue d'ensemble

Description

(+/-)-Propionylcarnitine chloride is a chemical compound that belongs to the class of carnitine derivatives. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. Propionylcarnitine is an ester of carnitine and propionic acid, and the chloride form is its salt. This compound is of interest due to its potential therapeutic applications, particularly in cardiovascular health and metabolic disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Propionylcarnitine chloride typically involves the esterification of carnitine with propionic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of thionyl chloride (SOCl2) to convert carboxylic acids to their corresponding acid chlorides, which then react with carnitine to form the desired ester. This method is advantageous due to its high yield and relatively mild reaction conditions .

Analyse Des Réactions Chimiques

Enzymatic Conversion via Carnitine Acetyltransferase (CAT)

(±)-Propionylcarnitine chloride is metabolized intracellularly by CAT, producing propionyl-CoA and free carnitine:

This reaction facilitates mitochondrial β-oxidation of odd-chain fatty acids and anaplerotic entry into the TCA cycle .

Impact on Carbohydrate and Fatty Acid Oxidation

In hypertrophied rat hearts, (±)-Propionylcarnitine chloride increases glucose oxidation rates by 358% and palmitate oxidation by 24%, reversing metabolic deficits caused by carnitine depletion :

| Parameter | Control Hearts | Hypertrophied Hearts (+PLC) |

|---|---|---|

| Glucose oxidation | 450 ± 75 | 627 ± 110 |

| Palmitate oxidation | 1200 ± 150 | 1480 ± 210 |

| ATP Production | 8.2 ± 0.9 | 11.5 ± 1.3 |

Units: Oxidation rates (nmol/min/g dry wt), ATP (μmol/min/g dry wt)

Antioxidant Activity

(±)-Propionylcarnitine chloride exhibits dose-dependent free radical scavenging:

-

Lipid peroxidation inhibition : Reduces linoleic acid peroxidation by 65% at 2 mM .

-

DNA protection : Prevents H₂O₂/UV-induced pBR322 plasmid cleavage at 5 mM .

Photodissociation

Under UV irradiation (248 nm), propionylcarnitine undergoes C-Cl bond fission and HCl elimination:

Secondary dissociation of the propionyl radical yields CO and ethylene:

Activation energy: 16.3 ± 1.5 kcal/mol .

Hydrolysis

In aqueous solutions, slow hydrolysis occurs at physiological pH (7.4), regenerating carnitine and propionic acid:

Analytical Characterization

HPLC methods quantify (±)-Propionylcarnitine chloride in biological matrices:

| Method | Detection | LOD | Matrix |

|---|---|---|---|

| Fluorescence (340/475 nm) | 240 nM | Plasma | |

| UV (260 nm) | 10 nmol/mL | Urine |

Pharmacokinetic Interactions

Renal excretion increases nonlinearly with dose due to tubular reabsorption saturation:

| Dose (g) | Renal Clearance (L/h) | Fraction Excreted Unchanged |

|---|---|---|

| 1 | 11.6 ± 0.24 | 22% |

| 8 | 11.3 ± 3.0 | 68% |

Applications De Recherche Scientifique

Overview

(+/-)-Propionylcarnitine chloride, a derivative of carnitine, plays a significant role in energy metabolism and has been studied for its potential therapeutic applications in various medical conditions. Its pharmacological properties include enhancing ATP production, acting as an antiradical agent, and improving cardiovascular function. This article explores the scientific research applications of propionylcarnitine, focusing on its effects in cardiovascular diseases, metabolic disorders, and fatigue syndromes.

Pharmacological Properties

1. Metabolism Enhancement

- Propionylcarnitine aids in the metabolism of carbohydrates and lipids, leading to increased ATP generation, which is crucial for cellular energy production .

2. Antioxidant Activity

- It exhibits potent antioxidant properties that may protect tissues from oxidative damage, particularly in cardiovascular contexts .

Cardiovascular Diseases

1. Heart Failure and Angina

- Clinical studies have shown that propionylcarnitine can improve heart function in patients with congestive heart failure (CHF) and stable angina. It enhances exercise tolerance and reduces symptoms associated with these conditions .

2. Peripheral Artery Disease

- Propionylcarnitine has been investigated for its efficacy in treating peripheral artery disease (PAD). Studies indicate that it may improve walking distance and quality of life for patients suffering from intermittent claudication due to poor blood flow .

Chronic Fatigue Syndrome (CFS)

- Research has demonstrated that propionylcarnitine can alleviate symptoms of chronic fatigue syndrome. A study comparing propionylcarnitine to acetylcarnitine found significant improvements in general fatigue and attention concentration among patients treated with propionylcarnitine .

Case Studies

Pharmacokinetics

Research on the pharmacokinetics of propionylcarnitine indicates that intravenous administration leads to significant increases in plasma levels of both propionylcarnitine and other related carnitines (L-carnitine and acetyl-L-carnitine). The half-life of propionylcarnitine is approximately 1.09 hours, with renal clearance being a primary route of excretion .

Side Effects and Precautions

While generally considered safe when used appropriately, propionylcarnitine can cause gastrointestinal disturbances such as nausea and diarrhea at higher doses. Caution is advised for individuals with hypothyroidism or a history of seizures, as it may exacerbate these conditions .

Mécanisme D'action

The mechanism of action of (+/-)-Propionylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound enhances the efficiency of energy production by facilitating the entry of fatty acids into the mitochondria. It also has antioxidant properties, which help reduce oxidative stress and improve cellular function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetylcarnitine: Another ester of carnitine, but with acetic acid instead of propionic acid.

Butyrylcarnitine: An ester of carnitine with butyric acid.

Isovalerylcarnitine: An ester of carnitine with isovaleric acid.

Uniqueness

(+/-)-Propionylcarnitine chloride is unique due to its specific ester linkage with propionic acid, which imparts distinct metabolic and therapeutic properties. Compared to acetylcarnitine, it has a longer carbon chain, which may influence its solubility and bioavailability. Its antioxidant properties and ability to improve blood flow make it particularly valuable in cardiovascular health .

Activité Biologique

(+/-)-Propionylcarnitine chloride is an acylcarnitine compound that plays a significant role in lipid metabolism. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Propionylcarnitine Chloride

This compound, a derivative of carnitine, is involved in the transport of fatty acids into the mitochondria for β-oxidation. It is particularly relevant in conditions where there is an accumulation of propionic acid or its derivatives, which can disrupt normal metabolic processes.

The biological activity of propionylcarnitine chloride primarily revolves around its ability to facilitate the metabolism of propionic acid. Propionate, when accumulated, can inhibit key metabolic pathways by increasing levels of propionyl-CoA, which has been shown to disrupt the oxidation of short-chain fatty acids in hepatocytes. Research indicates that propionylcarnitine can alleviate this inhibition by converting propionyl-CoA to propionylcarnitine, thereby restoring normal metabolic function and enhancing the availability of free CoA for other metabolic processes .

Pharmacokinetics

A study investigating the pharmacokinetics of propionyl-l-carnitine in humans demonstrated that intravenous administration significantly increased plasma levels of propionylcarnitine. The half-life was approximately 1.09 hours, and the compound's renal clearance was notably enhanced at higher doses . This suggests that propionylcarnitine can be effectively utilized in clinical settings to manage conditions associated with propionic acidemia.

Propionic Acidemia Management

In clinical case studies involving patients with propionic acidemia, treatment with carnitine (including propionylcarnitine) led to significant reductions in urinary organic acids such as methylcitrate and propionylglycine. For instance, one patient showed marked improvement after two weeks of treatment, with urinary levels returning to normal ranges . These findings underscore the importance of propionylcarnitine in managing metabolic crises associated with organic acid accumulation.

Inhibition of Ketogenesis

Research has shown that high concentrations of propionate inhibit ketogenesis from various fatty acids. Specifically, a study found that adding carnitine increased ketone-body formation from pentanoate and heptanoate in the presence of propionate . This highlights the potential therapeutic role of this compound in enhancing energy metabolism under conditions where fatty acid oxidation is impaired.

Metabolic Profiling in Infants

A recent study on preterm infants identified several acylcarnitines associated with bronchopulmonary dysplasia (BPD), including propionylcarnitine. The data suggested that monitoring these metabolites could provide insights into early-life metabolic status and potentially guide interventions for BPD management .

Summary Table: Key Findings on this compound

Propriétés

IUPAC Name |

(3-carboxy-2-propanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMPDDJYRFWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.